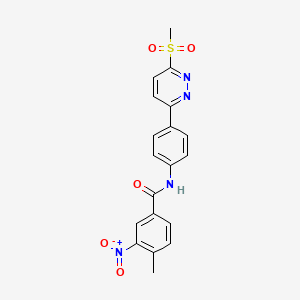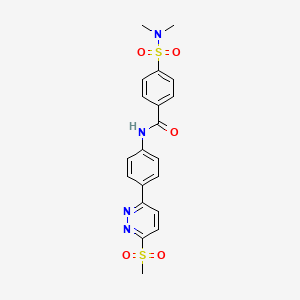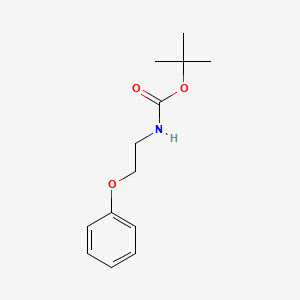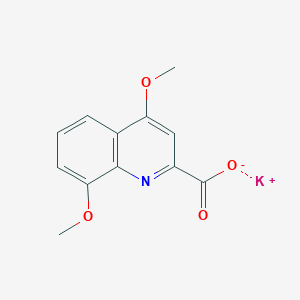![molecular formula C13H27N3O B3304290 N-[3-(diethylamino)propyl]piperidine-4-carboxamide CAS No. 92162-82-8](/img/structure/B3304290.png)
N-[3-(diethylamino)propyl]piperidine-4-carboxamide
Descripción general
Descripción
“N-[3-(diethylamino)propyl]piperidine-4-carboxamide” is a compound used for proteomics research . It has a molecular formula of C13H27N3O and a molecular weight of 241.37 .
Synthesis Analysis
While specific synthesis methods for “N-[3-(diethylamino)propyl]piperidine-4-carboxamide” were not found, a related compound, piperidine-4-carboxamide, has been synthesized via amino-dechlorination and amino-dealkoxylation reactions . The structure of the analogues was confirmed by different techniques such as IR and 1H NMR .Aplicaciones Científicas De Investigación
Solid-Phase Peptide Synthesis
“N-[3-(diethylamino)propyl]piperidine-4-carboxamide”, also known as 3-(diethylamino)propylamine (DEAPA), has been reported to be an effective replacement for piperidine in removing Fmoc groups during solid-phase peptide synthesis . This process is crucial in the scale-up of complex peptides with a large percentage of noncanonical amino acids . DEAPA was demonstrated to be an effective deprotection agent in both manual and automated solid-phase peptide synthesis, leading to low levels of epimerization and unwanted reactions at the peptide side chains .
Green Chemistry
DEAPA is considered a safer and greener base compared to piperidine . Its use in solid-phase peptide synthesis is part of a broader effort to increase the efficiency of these reactions and find alternatives for the hazardous reagents that are usually associated with the standard protocols .
Drug Discovery
Piperidine derivatives, including “N-[3-(diethylamino)propyl]piperidine-4-carboxamide”, are being utilized in different ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant agents . These compounds show a wide variety of biological activities and are a vital fundament in the production of drugs .
Anticancer Research
A series of N-(piperidine-4-yl) benzamide compounds, which include “N-[3-(diethylamino)propyl]piperidine-4-carboxamide”, were synthesized and investigated for their effect against cancer cells . The presence of halogen, carboxyl, nitro, or methyl groups on ring B increased the cytotoxicity of the Piperidine derivatives .
Antimicrobial Research
Piperidine derivatives, including “N-[3-(diethylamino)propyl]piperidine-4-carboxamide”, have been used in antimicrobial research . These compounds have shown promising results against a variety of microbial pathogens .
Analgesic Research
“N-[3-(diethylamino)propyl]piperidine-4-carboxamide” and other piperidine derivatives have been used in research related to pain management . These compounds have shown potential as analgesics, providing relief from various types of pain .
Mecanismo De Acción
While the specific mechanism of action for “N-[3-(diethylamino)propyl]piperidine-4-carboxamide” was not found, it’s worth noting that piperidine derivatives have been found to be potent dopamine reuptake inhibitors . They have also shown to relieve pain and achieve analgesia in mice . The antibacterial activity of the derivatives was also assessed with the parent against a series of Gram-positive and Gram-negative bacteria .
Propiedades
IUPAC Name |
N-[3-(diethylamino)propyl]piperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H27N3O/c1-3-16(4-2)11-5-8-15-13(17)12-6-9-14-10-7-12/h12,14H,3-11H2,1-2H3,(H,15,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOMUJNWNMHAEHA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCCNC(=O)C1CCNCC1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H27N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[3-(diethylamino)propyl]piperidine-4-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-(benzylthio)-7-(4-ethoxyphenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazole](/img/structure/B3304214.png)
![7-(4-ethoxyphenyl)-3-((4-methylbenzyl)thio)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazole](/img/structure/B3304220.png)


![4-methoxy-N-(4-(2-((4-(6-methylbenzo[d]thiazol-2-yl)phenyl)amino)-2-oxoethyl)thiazol-2-yl)benzamide](/img/structure/B3304254.png)


![N-(4-(2-((6-ethoxybenzo[d]thiazol-2-yl)amino)-2-oxoethyl)thiazol-2-yl)-4-methoxybenzamide](/img/structure/B3304271.png)



![N-(1-methyl-2-oxoindolin-5-yl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B3304303.png)

